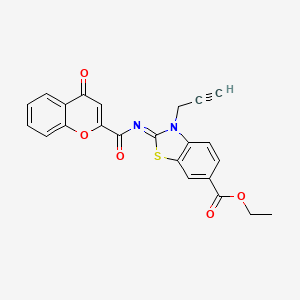

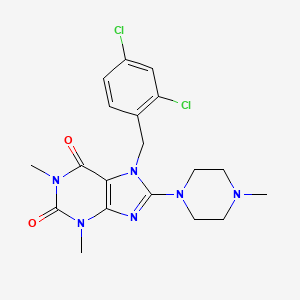

![molecular formula C9H12Cl2N4S B2892949 Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride CAS No. 1049736-79-9](/img/structure/B2892949.png)

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is a chemical compound with the empirical formula C8H13Cl2N3O . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string NCC1=CN(C=CC=C2)C2=N1. [H]Cl. [H]Cl. [H]O [H] .Chemical Reactions Analysis

This compound can be synthesized from the easily available chemicals due to its tremendous use in various branches of chemistry . The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 238.11 .Scientific Research Applications

Broad Therapeutic Applications

Imidazo[1,2-a]pyridine scaffolds are recognized for their extensive applications across several therapeutic domains, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. These compounds serve as key frameworks in the development of new therapeutic agents, with some derivatives already present in marketed preparations like zolimidine and zolpidem. The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications, leading to the discovery of novel therapeutic agents and the construction of potential drug-like chemical libraries for biological screening (Deep et al., 2016).

Pharmacological Properties

The pharmacological properties of imidazo[1,2-a]pyridines have been extensively studied, demonstrating their importance in medicinal chemistry. This research has led to a better understanding of the scaffold's enzyme inhibitors, receptor ligands, and anti-infectious agents, showcasing the wide-ranging potential of imidazo[1,2-a]pyridine analogues in drug discovery and development (Enguehard-Gueiffier & Gueiffier, 2007).

Anticholinesterase Potential

Studies have also explored the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, highlighting their relevance in the treatment of conditions like Alzheimer's disease. Certain derivatives exhibit strong inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with computational molecular docking studies confirming their binding affinity to key enzyme sites. This research underscores the therapeutic potential of imidazo[1,2-a]pyridine derivatives in managing cholinesterase-related disorders (Kwong et al., 2019).

Synthesis and Functionalization

The development of new methods for the synthesis and functionalization of imidazo[1,2-a]pyridines underlines the ongoing interest in these compounds. Research has focused on using readily available substrates and catalysts under mild conditions to enhance the biological activity of imidazo[1,2-a]pyridine derivatives. This area of study is crucial for the pharmaceutical application of these compounds, offering pathways to novel drug development (Ravi & Adimurthy, 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S.2ClH/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7;;/h1-5H,6H2,(H3,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFSPIXMVQMEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CSC(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

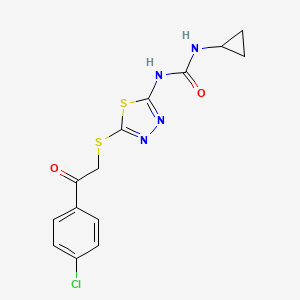

![Tert-butyl 4-[2-(4-methylphenyl)ethanethioyl]piperazine-1-carboxylate](/img/structure/B2892867.png)

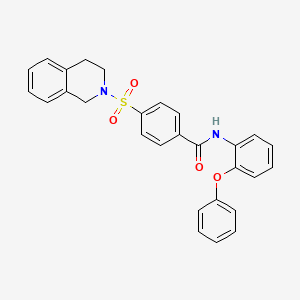

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)

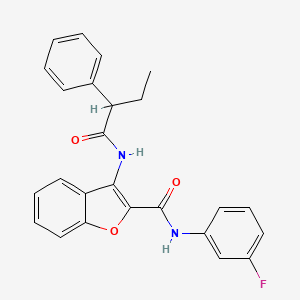

![6,7-Difluorobenzo[d]isoxazol-3(2h)-one](/img/structure/B2892875.png)

![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)

![4-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2892877.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2892879.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2892885.png)